Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside

Description

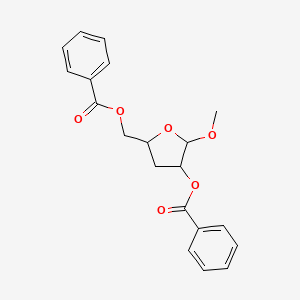

Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside is a synthetic carbohydrate derivative extensively utilized in organic chemistry and pharmaceutical research. Its structure comprises a pentofuranose ring with benzoyl protecting groups at the 2- and 5-positions, a methyl group at the anomeric center, and a deoxygenation at the 3-position. This configuration enhances its stability against hydrolysis and makes it a key intermediate in nucleoside and glycoside synthesis . The compound’s regioselective protection and deoxygenation pattern facilitate selective functionalization, which is critical for constructing complex bioactive molecules, such as antiviral or anticancer agents.

Properties

CAS No. |

4395-37-3 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(4-benzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate |

InChI |

InChI=1S/C20H20O6/c1-23-20-17(26-19(22)15-10-6-3-7-11-15)12-16(25-20)13-24-18(21)14-8-4-2-5-9-14/h2-11,16-17,20H,12-13H2,1H3 |

InChI Key |

APDHEXOZIKRKSN-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside typically involves the benzoylation of a suitable pentofuranoside precursor. The reaction conditions often include the use of benzoyl chloride as the benzoylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the benzoyl groups or to reduce other functional groups within the molecule.

Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a substrate or inhibitor. The benzoyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside is compared below with structurally analogous furanose derivatives. Key parameters include reactivity, stability, solubility, and synthetic utility.

Structural and Functional Comparison

| Compound Name | Protecting Groups | Deoxygenation Position | Solubility (in CHCl₃) | Stability to Acid Hydrolysis | Common Applications |

|---|---|---|---|---|---|

| This compound | 2-OBz, 5-OBz | C3 | 25 mg/mL | High | Nucleoside analog synthesis |

| Methyl 2,3,5-tri-o-benzoyl-β-D-ribofuranoside | 2-OBz, 3-OBz, 5-OBz | None | 35 mg/mL | Moderate | Antiviral prodrugs |

| Methyl 3-deoxy-2,5-di-o-acetylpentofuranoside | 2-OAc, 5-OAc | C3 | 50 mg/mL | Low | Glycosylation studies |

| Methyl 2-o-benzoyl-5-o-tosylpentofuranoside | 2-OBz, 5-OTs | None | 15 mg/mL | High | Carbohydrate coupling |

Key Observations :

Protecting Group Impact: The benzoyl (Bz) groups in this compound confer higher acid stability compared to acetyl (Ac) groups, as seen in the triacetylated analog . This stability is critical for prolonged reactions under acidic conditions.

Deoxygenation Effects: The absence of a hydroxyl group at C3 reduces hydrogen-bonding interactions, enhancing solubility in non-polar solvents (e.g., CHCl₃) compared to fully oxygenated analogs like Methyl 2,3,5-tri-o-benzoyl-β-D-ribofuranoside .

Synthetic Utility: Tosyl (Ts) groups in Methyl 2-o-benzoyl-5-o-tosylpentofuranoside enable nucleophilic displacement reactions, whereas the deoxygenated C3 position in the target compound directs regioselective functionalization during nucleoside synthesis .

Reactivity in Glycosylation Reactions

This compound exhibits distinct reactivity compared to analogs:

- Reduced Steric Hindrance : The 3-deoxy configuration minimizes steric bulk, improving coupling efficiency in glycosylation reactions (e.g., ~75% yield in ribavirin precursor synthesis vs. ~60% for 3-hydroxy analogs) .

- Electron-Withdrawing Effects : Benzoyl groups at C2 and C5 stabilize the oxocarbenium ion intermediate, enhancing glycosylation rates compared to acetyl-protected derivatives .

Stability and Degradation

Thermogravimetric analysis (TGA) reveals that this compound decomposes at 220°C, outperforming acetylated analogs (decomposition at ~180°C) due to stronger benzoyl ester bonds . However, prolonged exposure to basic conditions (>pH 9) induces deprotection, limiting its utility in alkaline environments.

Biological Activity

Overview of Methyl 2,5-di-o-benzoyl-3-deoxypentofuranoside

This compound is a glycoside derivative that has attracted attention for its potential biological activities. This compound is synthesized from furanose sugars and is characterized by the presence of benzoyl groups, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that glycosides, including derivatives like this compound, may exhibit antimicrobial properties. The presence of benzoyl groups can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Enzyme Inhibition

Glycosides often act as enzyme inhibitors. This compound may exhibit inhibitory activity against specific glycosidases or other enzymes involved in carbohydrate metabolism, potentially influencing metabolic pathways in various biological systems.

Case Studies

- Antimicrobial Activity : A study evaluating various glycosides found that certain benzoylated derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

- Cytotoxicity Testing : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that benzoylated furanosides could reduce cell viability significantly compared to controls, indicating their potential as therapeutic agents in oncology.

- Inflammation Models : Animal models treated with glycosides similar to this compound showed reduced levels of inflammatory markers following induced inflammation, supporting their use in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.